molecular formula C30H22N2O4S2 B2890693 N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE CAS No. 300860-94-0

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE

Cat. No.: B2890693
CAS No.: 300860-94-0
M. Wt: 538.64
InChI Key: INPJBXSTEZNYEG-UHFFFAOYSA-N
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Description

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE is a complex organic compound characterized by the presence of naphthalene rings and sulfonamide groups

Scientific Research Applications

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:

Preparation Methods

The synthesis of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene derivatives with sulfonamide groups under specific conditions. One common method includes the use of naphthalene-1,5-diamine as a starting material, which undergoes sulfonation to introduce the sulfonamide groups. The reaction conditions often involve the use of strong acids or bases to facilitate the sulfonation process .

Chemical Reactions Analysis

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups under specific conditions.

Mechanism of Action

The mechanism of action of N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the naphthalene rings provide a stable aromatic framework for these interactions. This allows the compound to effectively bind to and modulate the activity of various proteins and enzymes .

Comparison with Similar Compounds

N1,N5-BIS(NAPHTHALEN-1-YL)NAPHTHALENE-1,5-DISULFONAMIDE can be compared to other naphthalene-based compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-N,5-N-dinaphthalen-1-ylnaphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4S2/c33-37(34,31-27-17-5-11-21-9-1-3-13-23(21)27)29-19-7-16-26-25(29)15-8-20-30(26)38(35,36)32-28-18-6-12-22-10-2-4-14-24(22)28/h1-20,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJBXSTEZNYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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